

# Uvarigranol C: A Technical Overview of Spectroscopic Analysis

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## Compound of Interest

Compound Name: Uvarigranol C

Cat. No.: B1654889

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For researchers, scientists, and professionals in drug development, understanding the precise chemical structure of a natural product is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are fundamental to this process. This guide provides a framework for the spectroscopic data and experimental protocols associated with the characterization of cyclohexene derivatives, with a focus on the context of compounds like **Uvarigranol C**.

While a comprehensive public data repository for the complete spectroscopic profile of **Uvarigranol C** is not readily available in the searched scientific literature, this document outlines the expected data and the methodologies used for the structural elucidation of similar natural products isolated from the *Uvaria* genus.

## Spectroscopic Data Summary

The following tables represent the typical format and type of data obtained for a compound like **Uvarigranol C**. The specific chemical shifts and absorption bands would be unique to its structure.

### Table 1: NMR Spectroscopic Data for Uvarigranol C (Hypothetical)

Position	<sup>13</sup> C Chemical Shift (δ)	<sup>1</sup> H Chemical Shift (δ)	Key HMBC Correlations	Key COSY Correlations
1	Value	Value (multiplicity, J)	H-X, H-Y	H-Z
2	Value	Value (multiplicity, J)	H-X, H-Y	H-Z
3	Value	Value (multiplicity, J)	H-X, H-Y	H-Z
...	...	...	...	...

Note: The actual data for **Uvarigranol C** is not available in the public domain based on the conducted search.

## Table 2: Mass Spectrometry and Infrared Spectroscopy Data

Technique	Parameter	Observed Value
MS (ESI-HRMS)	[M+H] <sup>+</sup>	m/z value
Molecular Formula	C <sub>x</sub> H <sub>y</sub> O <sub>n</sub>	
IR (KBr)	Absorption Bands (ν <sub>max</sub> )	cm <sup>-1</sup> values (e.g., -OH, C=O, C=C)

## Experimental Protocols

The structural elucidation of a novel natural product involves a series of detailed experimental procedures.

### Isolation of Uvarigranol C

Natural products from the *Uvaria* species are typically isolated from the roots, stem bark, or leaves of the plant. A general procedure would involve:

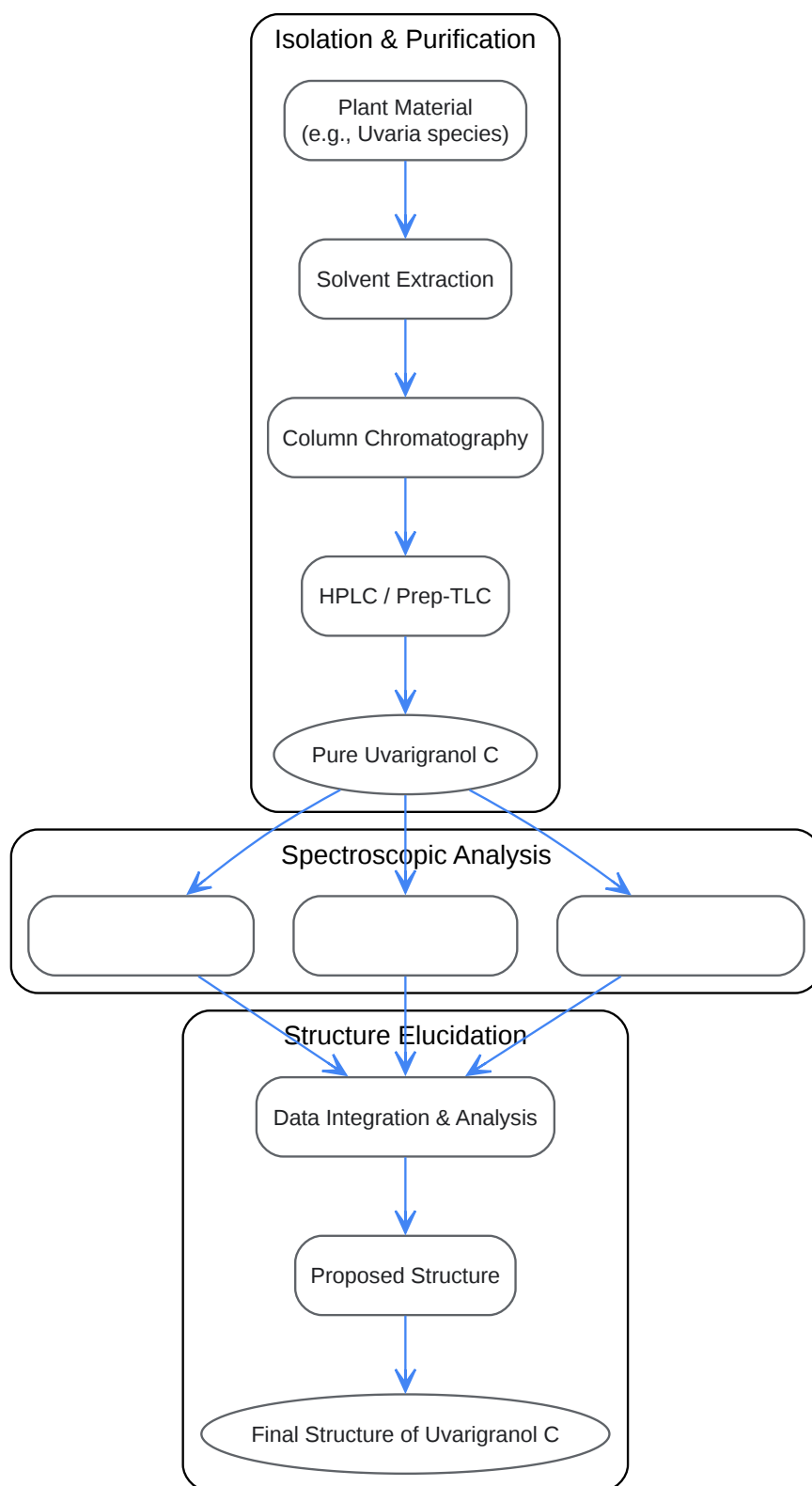
- **Extraction:** The dried and powdered plant material is extracted with a series of solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol.
- **Fractionation:** The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents to separate the components based on polarity.
- **Purification:** Fractions containing the compound of interest are further purified using techniques like preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

## Spectroscopic Analysis

- **NMR Spectroscopy:**  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and 2D NMR (COSY, HSQC, HMBC, NOESY) spectra are recorded on a high-field spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as  $\text{CDCl}_3$  or  $\text{CD}_3\text{OD}$ . Tetramethylsilane (TMS) is typically used as an internal standard.
- **Mass Spectrometry:** High-resolution mass spectra are often acquired using an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer to determine the exact mass and molecular formula.
- **Infrared Spectroscopy:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or a thin film, to identify the functional groups present in the molecule.

## Logical Workflow for Spectroscopic Analysis

The process of characterizing a novel natural product like **Uvarigranol C** follows a logical progression, starting from isolation and culminating in the complete structural elucidation. The following diagram illustrates this typical workflow.



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Caption: Workflow for the isolation and structural elucidation of a natural product.

This guide provides a foundational understanding of the spectroscopic data and methodologies essential for the characterization of complex natural products. While specific data for **Uvarigranol C** remains to be publicly documented, the principles and protocols outlined here are standard practice in the field of natural product chemistry and drug discovery.

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